molecular formula C11H10BrFO B107352 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone CAS No. 204205-33-4

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Cat. No. B107352
M. Wt: 257.1 g/mol
InChI Key: LMCZCCDXOZGIND-UHFFFAOYSA-N
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Description

The compound "2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone" is a brominated and fluorinated organic molecule that contains a cyclopropane ring and a ketone functional group. This structure suggests potential reactivity due to the presence of halogens and the strained cyclopropane ring, which may be involved in various chemical reactions and could exhibit interesting physical and chemical properties.

Synthesis Analysis

The synthesis of halogenated cyclopropane derivatives can be complex due to the reactivity of the cyclopropane ring. In the literature, similar compounds have been synthesized through various methods. For example, cyclopropylcarboxylic acids and esters incorporating bromophenol moieties were synthesized from reactions involving allyl compounds and ethyl diazoacetate, followed by bromination . Another method includes the intramolecular cyclization of dibromovinyl phenols in the presence of copper catalysts to form bromobenzofurans . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone."

Molecular Structure Analysis

The molecular structure of halogenated cyclopropane derivatives is characterized by the presence of a three-membered ring, which induces strain and influences the reactivity of the compound. X-ray diffraction and computational methods such as Gaussian09 software package have been used to determine the optimized molecular structure and vibrational frequencies of similar compounds . These techniques could be employed to analyze the molecular structure of "2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone."

Chemical Reactions Analysis

Halogenated cyclopropanes can participate in various chemical reactions. For instance, photoinduced homolysis of bromoarylketones can lead to cyclization reactions yielding fluorenones . Additionally, reactions of fluoro-bromo-arylcyclopropanes with methanol have been studied, showing retention of the cyclopropane ring or ring cleavage depending on the conditions . These studies provide insights into the types of reactions that "2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated cyclopropanes can be influenced by the substituents on the cyclopropane ring. The presence of bromine and fluorine atoms can affect the compound's polarity, boiling point, and stability. For example, the thermal isomerization of bromo-fluoro-alkylidenecyclopropanes in polar solvents has been observed, leading to the formation of substituted butadienes . The compound's reactivity in electrophilic and nucleophilic conditions has also been studied, showing that electron-donor substituents on the aromatic ring can accelerate or inhibit reactions . These properties are crucial for understanding the behavior of "2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone" in different environments.

Scientific Research Applications

Synthesis and Production

  • Zheng Min (2013) developed an improved method for synthesizing 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. The process involved using a Grignard reagent prepared from 2-fluorobenzyl bromide and adding it to cyclopropanecarbonitrile. This method proved feasible for industrial production with a product content of 96% and productivity of 83.9% (Zheng Min, 2013).

Application in Synthesis of Other Compounds

  • Zhang Yi-fan (2010) described the use of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone in synthesizing 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate of atorvastatin calcium (Zhang Yi-fan, 2010).
  • Jafar Abbasi Shiran et al. (2015) utilized this compound in a one-pot, three-component synthesis of novel thiazole derivatives with potential antibacterial activity (Jafar Abbasi Shiran et al., 2015).

Development of Organic Compounds

  • G. W. Gray and S. Kelly (1981) researched the effects of substituents like fluorophenyl on the properties of organic compounds, specifically in the context of 4-n-alkyl-2-fluorophenyl derivatives (G. W. Gray & S. Kelly, 1981).
  • S. G. Jagadhani et al. (2014) synthesized fluorinated chromones using bromo-2-fluorobenzaldehyde, highlighting its role in the development of compounds with antimicrobial properties (S. G. Jagadhani et al., 2014).

Exploration in Medicinal Chemistry

  • Tan Bin (2010) synthesized 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride starting from a related compound, showing its relevance in creating new medicinal compounds (Tan Bin, 2010).
  • F. Ghanbari Pirbasti et al. (2016) synthesized thiazole derivatives for potential use as antioxidant agents, using 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone as a precursor (F. Ghanbari Pirbasti et al., 2016).

Contribution to Chemical Synthesis Techniques

  • Mao Ze-we (2015) prepared N-heterocycle substituted phenylethanone derivatives using 2-bromo-4'-fluorophenylethanone, demonstrating its utility in organic synthesis (Mao Ze-we, 2015).

Role in Photophysical Research

  • Sujin Park et al. (2015) reported the synthesis of new fluorophores, showcasing the versatility of compounds like 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone in the development of materials with unique optical properties (Sujin Park et al., 2015).

Future Directions

Future research could focus on the development of synthetic methodologies that enable the preparation of aromatic amides from 2-bromo-2,2-difluoroacetamides utilizing a copper-catalyzed direct arylation .

properties

IUPAC Name

2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCZCCDXOZGIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634062
Record name 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

CAS RN

204205-33-4
Record name 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Abbasi Shiran, A Yahyazadeh… - Synthetic …, 2015 - Taylor & Francis
A convenient, one-pot, three-component regioselective synthesis of novel 2,2′-(1,4-phenylene)-bis-(3-aryl-2-substituted imino-4-aryl-3H-thiazole) derivatives from 1,4-phenylene …
Number of citations: 5 www.tandfonline.com

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